2-Methylhex-5-en-2-ylazanium;chloride

Description

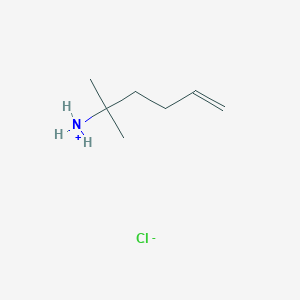

2-Methylhex-5-en-2-ylazanium; chloride is a quaternary ammonium salt characterized by a branched aliphatic chain (hex-5-en-2-yl group) with a methyl substituent at the second carbon and a chloride counterion. The following analysis compares its inferred properties and structural analogs with well-studied compounds, leveraging available research on related ammonium salts and chloride-containing molecules.

Properties

IUPAC Name |

2-methylhex-5-en-2-ylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSZNQJGAZMWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

(i) Benzalkonium Chloride

- Molecular Formula : C₂₂H₂₄ClN₃O•HCl .

- Applications : Widely used as a disinfectant and preservative in ophthalmic preparations due to its antimicrobial properties.

- Analytical Methods : High-performance liquid chromatography (HPLC) and UV-spectroscopy are employed for quantification in pharmaceutical formulations .

- Key Differences: Unlike 2-methylhex-5-en-2-ylazanium; chloride, benzalkonium chloride contains aromatic (benzyl) and phthalazinone groups, enhancing its stability and bioactivity.

(ii) Cetylpyridinium Chloride

- Properties : A quaternary ammonium compound with a pyridinium head and a 16-carbon alkyl chain.

- Applications : Common in oral antiseptics and mouthwashes due to its surfactant and antimicrobial activity.

- Solubility: Highly soluble in water and ethanol, a trait shared with most quaternary ammonium salts .

- Key Differences : The pyridinium ring in cetylpyridinium chloride provides distinct electronic and steric effects compared to the aliphatic 2-methylhex-5-en-2-ylazanium ion.

(iii) Tizanidine Hydrochloride

- Molecular Formula : C₉H₈ClN₅S•HCl .

- Purity Standards : Rigorous testing for heavy metals (<20 ppm) and related substances via liquid chromatography .

- Applications : A muscle relaxant, highlighting the pharmaceutical relevance of structurally complex ammonium salts.

- Key Differences : Tizanidine incorporates a thiazole ring and imidazoline moiety, differing significantly in pharmacological action from the aliphatic 2-methylhex-5-en-2-ylazanium; chloride.

Physicochemical and Analytical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.